Dansylamidoethyl Mercaptan: A Technical Guide for Research Applications
Dansylamidoethyl Mercaptan: A Technical Guide for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dansylamidoethyl mercaptan, also known as dansyl cysteamine (B1669678), is a fluorescent reagent widely utilized in biomedical research. Its utility stems from the environmentally sensitive fluorescence of the dansyl group combined with the reactive thiol moiety. This guide provides a comprehensive overview of its primary applications in the fluorescent detection of nitric oxide and the labeling and quantification of thiols. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its effective use in the laboratory.
Introduction
Dansylamidoethyl mercaptan (5-(dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide) is a derivative of the well-known fluorescent dye, dansyl chloride, and the biologically relevant molecule, cysteamine. The dansyl fluorophore exhibits a strong dependence of its fluorescence emission spectrum and quantum yield on the polarity of its local environment. The mercaptan (thiol) group provides a reactive handle for various biochemical interactions. These properties make it a versatile tool for probing biological systems.
This document outlines the synthesis, chemical properties, and primary research applications of Dansylamidoethyl Mercaptan, with a focus on its role as a fluorescent probe for nitric oxide and as a labeling agent for protein thiols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Dansylamidoethyl Mercaptan is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide | |
| Synonyms | Dansyl cysteamine, 5-(Dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide | |
| CAS Number | 5354-61-0 | |
| Molecular Formula | C₁₄H₁₈N₂O₂S₂ | |
| Molecular Weight | 310.44 g/mol | |
| Appearance | White to pale yellow solid | |
| Solubility | Soluble in DMSO, chloroform (B151607) (slightly), ethyl acetate (B1210297) (slightly), methanol (B129727) (slightly, heated) | |
| Excitation Maximum (λex) | ~333 nm | [1] |
| Emission Maximum (λem) | ~518 nm | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.07 (in water) to 0.66 (in dioxane) for Dansyl glycine (B1666218) | [2] |
Note: The fluorescence quantum yield is for Dansyl glycine and is provided as a representative value for the dansyl fluorophore. The exact quantum yield of Dansylamidoethyl Mercaptan may vary.
Synthesis of Dansylamidoethyl Mercaptan
The synthesis of Dansylamidoethyl Mercaptan is typically achieved through the reaction of dansyl chloride with cysteamine.
Reaction Principle
The primary amine of cysteamine acts as a nucleophile, attacking the sulfonyl chloride of dansyl chloride to form a stable sulfonamide bond. The reaction is generally carried out in an alkaline buffer to ensure the amine is deprotonated and thus more nucleophilic.
Experimental Protocol: Synthesis of Dansylamidoethyl Mercaptan
This protocol is based on the general principles of sulfonamide synthesis from sulfonyl chlorides and primary amines.[3]
Materials:
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Dansyl chloride
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Cysteamine hydrochloride
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Triethylamine (B128534) (or another suitable base)
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Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Stir bar
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Separatory funnel
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Rotary evaporator
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Column chromatography setup (e.g., silica (B1680970) gel)
Procedure:
-
Dissolve cysteamine hydrochloride in a minimal amount of water and add an excess of a base like triethylamine to neutralize the hydrochloride and deprotonate the amine.
-
In a separate flask, dissolve dansyl chloride in dichloromethane.
-
Slowly add the cysteamine solution to the dansyl chloride solution with stirring at room temperature.
-
Allow the reaction to proceed for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with deionized water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Dansylamidoethyl Mercaptan.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Note: During the reaction, it is important to be aware of potential oxidative side reactions where the mercaptan can form disulfides. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon).[4]
Application 1: Fluorescent Detection of Nitric Oxide
Dansylamidoethyl Mercaptan can be used as a fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The detection mechanism typically involves the formation of a copper complex that is "turned on" in the presence of NO.
Signaling Pathway and Detection Mechanism
The fluorescence of the dansyl moiety in Dansylamidoethyl Mercaptan is quenched upon coordination with a paramagnetic metal ion such as copper(II). In the presence of nitric oxide, Cu(II) is reduced to Cu(I), which leads to the decomplexation and release of the free Dansylamidoethyl Mercaptan, thereby restoring its fluorescence.[2][5]
Experimental Protocol: Fluorescent Detection of Nitric Oxide
The following is a general protocol for the detection of NO in a cellular context.
Materials:
-
Dansylamidoethyl Mercaptan
-
Copper(II) sulfate (CuSO₄) or other suitable Cu(II) salt
-
Cell culture medium
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Phosphate-buffered saline (PBS)
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Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or cells stimulated to produce NO
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of Dansylamidoethyl Mercaptan in DMSO. Prepare a stock solution of CuSO₄ in water. Just before use, prepare the Cu(II)-probe complex by mixing the Dansylamidoethyl Mercaptan and CuSO₄ solutions in an appropriate buffer (e.g., PBS) at a suitable molar ratio (e.g., 2:1 ligand to metal).
-
Cell Loading: Culture cells to the desired confluency. Wash the cells with PBS. Incubate the cells with the Cu(II)-probe complex in cell culture medium for a specified time (e.g., 30-60 minutes) at 37°C to allow for cell loading.
-
NO Stimulation: Wash the cells with PBS to remove excess probe. Add fresh medium or buffer. Induce NO production by adding an NO donor or a cellular stimulant.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope. Use an excitation wavelength of approximately 333 nm and measure the emission at around 518 nm. An increase in fluorescence intensity indicates the presence of nitric oxide.
Application 2: Labeling and Quantification of Thiols
The mercaptan group of Dansylamidoethyl Mercaptan can react with other thiol-containing molecules, such as cysteine residues in proteins, through disulfide bond formation. This allows for the fluorescent labeling and subsequent quantification of thiols.
Experimental Workflow
The general workflow for labeling and quantifying protein thiols involves the reaction of the protein with Dansylamidoethyl Mercaptan, removal of the excess probe, and then quantification of the incorporated fluorescence.
Experimental Protocol: Quantification of Protein Thiols
This protocol provides a method for quantifying the free thiol content of a protein sample.
Materials:
-
Dansylamidoethyl Mercaptan
-
Protein sample
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Dialysis tubing or gel filtration column
-
Fluorescence spectrophotometer
-
A standard thiol-containing compound (e.g., cysteine or glutathione) for generating a standard curve
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest in the reaction buffer.
-
Labeling Reaction: Add a known concentration of Dansylamidoethyl Mercaptan to the protein solution. The molar ratio of the probe to the expected thiol content should be optimized, but a 10- to 20-fold molar excess of the probe is a good starting point. Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 2-4 hours).
-
Removal of Excess Probe: Remove the unreacted Dansylamidoethyl Mercaptan from the labeled protein using dialysis against the reaction buffer or by passing the reaction mixture through a gel filtration column.
-
Standard Curve Generation: Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine). React each standard with Dansylamidoethyl Mercaptan under the same conditions as the protein sample. After removing the excess probe, measure the fluorescence of each standard. Plot the fluorescence intensity versus the thiol concentration to generate a standard curve.
-
Quantification: Measure the fluorescence intensity of the labeled protein sample. Use the standard curve to determine the concentration of thiols in the protein sample.
Conclusion
Dansylamidoethyl mercaptan is a valuable and versatile fluorescent probe for biological research. Its ability to detect nitric oxide through a fluorescence turn-on mechanism and to label and quantify thiols makes it a powerful tool for studying cellular signaling, protein structure, and oxidative stress. The experimental protocols and data provided in this guide are intended to serve as a starting point for researchers to effectively incorporate this reagent into their studies. As with any experimental technique, optimization of the reaction conditions for each specific application is recommended to ensure accurate and reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dansyl glycine [omlc.org]
- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 4. [Oxidative side reactions during dansylation of SH-compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
